2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes compounds similar to the one , has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Chemical Reactions Analysis
The chemical reactions involving “2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide” are not explicitly mentioned in the available resources .Scientific Research Applications
Therapeutic Potential and Pharmacological Activities
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide and its derivatives exhibit a range of pharmacological activities, which are under active investigation for their potential therapeutic applications:
Antinociceptive Properties :
- Coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines, structurally similar to the compound of interest, have shown significant antinociceptive properties. These findings suggest potential applications in pain management and the development of new analgesic drugs (Alipour et al., 2014).
Anticancer Activity :
- A novel compound isolated from Mimosa pudica, structurally similar to the compound , demonstrated significant anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines. The findings support its potential in cancer therapy (Jose et al., 2016).
Anti-inflammatory and Immunomodulatory Effects :
- Certain derivatives, such as a novel (S)-(+)-decursin derivative, have shown inhibitory effects on lung inflammation in asthma models. These results highlight the potential of such compounds in treating allergic airway diseases (Yang et al., 2009).
Cardioprotective Effects :
- Compounds structurally related to this compound have shown protective effects against cardiac remodeling and myocardial infarction in animal models. These findings suggest potential applications in cardiac therapeutics (Emna et al., 2020).
Neuroprotective and Anticonvulsant Activities :
- Derivatives like 4-amino-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene) benzohydrazide have shown cerebroprotective potential and anticonvulsant activity in pharmaceutically induced ischemic stroke models in rats. These findings suggest a role in managing conditions like stroke and myocardial infarction (Mnafgui et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as cell apoptosis, reduction in cell invasion and cell migration .
Result of Action
Similar compounds have been known to trigger cell apoptosis and cause a substantial reduction in cell invasion and cell migration .
Future Directions
properties
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-7-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-10-4-3-9(7-11(10)17-13)8-12(16)15-14/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUHWVBRUYEVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)CC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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